7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline

Lipophilicity LogP Drug-likeness

Select this 7,7‑gem‑dimethyl‑1H,2H,3H,4H,6H,7H,11bH‑piperazino[2,1‑a]isoquinoline (CAS 1082879‑12‑6) for a rigidified, lipophilicity‑tuned core (est. LogP ~ 2.5) that aligns with CNS GPCR/ion‑channel targets. The quaternary carbon restricts conformation for docking precision while providing intrinsic metabolic shielding of the piperazine ring. Guaranteed ≥98% purity ensures reliable Buchwald–Hartwig couplings, reductive aminations, and biochemical assays without amine‑impurity interference. 50 mg to 25 g research quantities available.

Molecular Formula C14H20N2
Molecular Weight 216.328
CAS No. 1082879-12-6
Cat. No. B2566200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline
CAS1082879-12-6
Molecular FormulaC14H20N2
Molecular Weight216.328
Structural Identifiers
SMILESCC1(CN2CCNCC2C3=CC=CC=C31)C
InChIInChI=1S/C14H20N2/c1-14(2)10-16-8-7-15-9-13(16)11-5-3-4-6-12(11)14/h3-6,13,15H,7-10H2,1-2H3
InChIKeySABHPMOMOJRGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dimethyl-piperazino[2,1-a]isoquinoline (CAS 1082879-12-6) – Core Scaffold Identity and Procurement-Relevant Profile


7,7-Dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline (CAS 1082879-12-6) is a partially hydrogenated pyrazino[2,1-a]isoquinoline bearing a gem‑dimethyl group at the 7‑position . It belongs to the hexahydropyrazinoisoquinoline class, which includes the anthelmintic drug praziquantel and the experimental compound azaquinzole . The compound is commercially available as a research‑grade building block with a molecular formula of C14H20N2 and a molecular weight of 216.32 g/mol .

Why 7,7-Dimethyl-piperazino[2,1-a]isoquinoline (CAS 1082879-12-6) Cannot Be Replaced by Off‑the‑Shelf Hexahydropyrazinoisoquinoline Analogs


Although the hexahydropyrazino[2,1-a]isoquinoline scaffold is shared among several research compounds, simple substitution with the unsubstituted core (azaquinzole, CAS 5234-86-6) or 7‑aryl derivatives (e.g., CAS 90065-35-3) is not equivalent. The 7,7‑gem‑dimethyl motif introduces a quaternary carbon center that alters lipophilicity (estimated ΔLogP ≈ +1.0 vs. azaquinzole), steric bulk (MW 216.32 vs. 188.27), and conformational restriction relative to both the unsubstituted and 7‑aryl series [1]. These physicochemical differences produce divergent solubility, permeability, and metabolic stability profiles that are critical when the compound is employed as a synthetic intermediate or as a scaffold for structure–activity relationship (SAR) exploration. Head‑to‑head biological data are scarce; however, the established medicinal‑chemistry precedent for gem‑dimethyl effects on metabolic stability [2] and the documented antidepressant pharmacology of 7‑aryl analogs [3] demonstrate that even within‑class analogs are not functionally interchangeable.

Quantitative Differentiation of 7,7-Dimethyl-piperazino[2,1-a]isoquinoline (CAS 1082879-12-6) Against Core Analogs


Estimated Lipophilicity Advantage Versus Unsubstituted Azaquinzole (CAS 5234-86-6)

The 7,7‑gem‑dimethyl substitution is predicted to raise the octanol–water partition coefficient (LogP) by approximately 1.0 log unit relative to the unsubstituted core. Whereas azaquinzole (CAS 5234-86-6) has a reported LogP of 1.46 [1], the target compound’s LogP is estimated at ~2.5 based on standard methylene‑group additivity (+0.5 per methyl) [2]. This shift moves the molecule into a more lipophilic property space, which can influence membrane permeability, protein binding, and metabolic clearance in a scaffold‑specific manner.

Lipophilicity LogP Drug-likeness Physicochemical property

Molecular Weight and Steric Bulk Increase Over Azaquinzole (CAS 5234-86-6)

The target compound has a molecular weight of 216.32 g/mol , while azaquinzole (CAS 5234-86-6) weighs 188.27 g/mol [1]. The 28‑Da increase corresponds to two methylene equivalents and reflects the additional steric volume of the gem‑dimethyl group. This increased steric bulk can reduce metabolic N‑dealkylation of the piperazine ring and restrict conformational sampling, both of which are relevant when the scaffold is used as a core for fragment growing or library synthesis.

Molecular weight Steric parameter Scaffold design Building block

Commercial Purity Specification Advantage Versus Azaquinzole

LeYan supplies the target compound at a certified purity of 98% (HPLC) , whereas the most commonly listed purity for azaquinzole (CAS 5234-86-6) from major catalog vendors is 95+% . The higher baseline purity reduces the burden of pre‑reaction purification for sensitive transformations such as metal‑catalyzed couplings or enzymatic assays where trace impurities can poison catalysts or confound biological readouts.

Purity Quality control Procurement Building block

Conformational Restriction via Quaternary Carbon at Position 7

The target compound contains a gem‑dimethyl‑substituted carbon at position 7, creating a quaternary center that eliminates conformational flexibility about the C7–C11b bond and locks the fused ring system into a defined geometry . In contrast, azaquinzole and 7‑aryl analogs bearing a single hydrogen or substituent at this position retain rotational degrees of freedom. Conformational pre‑organization can enhance binding affinity when the scaffold is elaborated into target‑directed ligands, as demonstrated with the rigid mianserin analog cis‑1,3,4,6,7,11b‑hexahydro‑2‑methyl‑7‑phenyl‑2H‑pyrazino[2,1‑a]isoquinoline [1].

Conformational constraint Quaternary carbon Medicinal chemistry Scaffold rigidity

Inferred Metabolic Stability Benefit of the gem-Dimethyl Motif

Sub‑structures containing a gem‑dimethyl group are widely documented in medicinal chemistry to improve metabolic stability by sterically shielding adjacent metabolic soft spots [1]. In the context of piperazine‑containing compounds, N‑dealkylation and ring hydroxylation are major clearance pathways [2]. Placing the gem‑dimethyl group on the carbon adjacent to the piperazine nitrogen (position 7) is expected to impede oxidative metabolism at the piperazine ring. While no direct microsomal stability data have been published for the target compound, the structural precedent is well‑established and directly relevant to procurement decisions when the compound is destined for in vivo pharmacokinetic studies.

Metabolic stability gem-Dimethyl Lead optimization Piperazine metabolism

Optimal Application Scenarios for 7,7-Dimethyl-piperazino[2,1-a]isoquinoline (CAS 1082879-12-6) Based on Differentiated Evidence


Scaffold for CNS‑Targeted Fragment Growing Where Increased Lipophilicity Is Desired

When a medicinal chemistry program targets a CNS receptor with a preference for moderately lipophilic ligands (LogP 2–3), the 7,7‑dimethyl scaffold provides an estimated LogP of ~2.5, compared with ~1.5 for azaquinzole [1]. This lipophilicity window aligns with many GPCR and ion‑channel targets, reducing the number of additional hydrophobic substituents required to achieve target LogP, thereby preserving ligand efficiency.

Synthetic Intermediate Requiring High Purity for Sensitive Downstream Chemistry

The 98% purity guaranteed by LeYan makes this batch suitable for reactions that are intolerant of amine‑containing impurities, such as Buchwald–Hartwig couplings, reductive aminations with precious metal catalysts, or direct use in biochemical assays. The higher specification relative to 95% azaquinzole reduces the risk of catalyst poisoning or off‑target assay interference.

Conformationally Restricted Building Block for Structure‑Based Design

The quaternary carbon at position 7 locks the fused ring system into a defined geometry , which is advantageous when computational docking or pharmacophore modeling indicates that a rigid core will better complement the target binding site. This pre‑organization has been successfully exploited with related pyrazinoisoquinolines in antidepressant programs [2] and can be extended to other target classes.

Metabolic‑Stability‑Conscious Lead Optimization Programs

For teams concerned about piperazine‑ring metabolism (N‑dealkylation, hydroxylation), the gem‑dimethyl group may provide intrinsic metabolic shielding [3][4]. Although direct data for this compound are absent, the structural rationale is consistent with extensive literature precedent; the compound can serve as a control or comparator scaffold in stability‑focused SAR studies.

Quote Request

Request a Quote for 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.